1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone

Synthetic Methodology Multicomponent Reaction Regioselectivity

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone (CAS 199192-11-5) is a partially saturated, bicyclic N-heterocycle belonging to the tetrahydroindolizine class. Its molecular formula is C10H13NO with a monoisotopic mass of 163.0997 Da.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 199192-11-5
Cat. No. B170158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone
CAS199192-11-5
SynonymsEthanone, 1-(5,6,7,8-tetrahydro-1-indolizinyl)- (9CI)
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2CCCCN2C=C1
InChIInChI=1S/C10H13NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h5,7H,2-4,6H2,1H3
InChIKeyLMJOAKRDNPWSSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone (CAS 199192-11-5): Core Structural Identity and Procurement Baseline


1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone (CAS 199192-11-5) is a partially saturated, bicyclic N-heterocycle belonging to the tetrahydroindolizine class. Its molecular formula is C10H13NO with a monoisotopic mass of 163.0997 Da . The compound features an acetyl substituent at the C-1 position of the 5,6,7,8-tetrahydroindolizine scaffold, distinguishing it from the fully aromatic 1-(indolizin-1-yl)ethanone (CAS 128353-08-2, C10H9NO, MW 159.18) and the regioisomeric 2-acetyl-5,6,7,8-tetrahydroindolizine (CAS 2059994-30-6) [1]. A GC-MS spectrum is publicly archived on SpectraBase, providing a verified analytical reference for identity confirmation [2].

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone: Why Regioisomeric or Unsaturated Analogs Cannot Be Interchanged


The tetrahydroindolizine scaffold presents two distinct acetyl substitution positions that are not synthetically interchangeable. The C-1 acetyl regioisomer is exclusively accessible via a Ru-catalysed one-pot multicomponent process using α,β-unsaturated aldehydes, carbon monoxide, and but-3-en-1-amine, wherein the substitution pattern is determined by the aldehyde component [1]. In contrast, the C-2 acetyl regioisomer typically requires cyclisation of 4-(1H-pyrrol-1-yl)butanoic acid derivatives . Furthermore, computational studies on related rhodium-catalysed hydroformylation-cyclisation cascades demonstrate that 1-acetyl and 2-acetyl tetrahydroindolizines are formed as a 1:1 regioisomeric mixture under those specific conditions, confirming that the two isomers are distinct chemical entities with different formation pathways and cannot be assumed equivalent for downstream reactivity [2]. Substituting the fully aromatic 1-(indolizin-1-yl)ethanone for the tetrahydro analog introduces a 10π-electron aromatic system with fundamentally different electronic properties and a 4-Da lower molecular weight, altering both physicochemical behaviour and potential biological target engagement.

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone: Quantified Differentiation Evidence Versus Closest Analogs


Regiospecific Synthetic Accessibility: Exclusive One-Pot Route to C-1 Acetyl Derivatives

The target compound is accessible via a Ru3(CO)12-catalysed one-pot, three-component coupling of α,β-unsaturated aldehydes, carbon monoxide, and but-3-en-1-amine. This method yields exclusively 1-substituted 5,6,7,8-tetrahydroindolizine derivatives and tolerates a wide variety of R1 groups at the aldehyde C-3 position [1]. The 2-acetyl regioisomer cannot be accessed via this route, requiring instead a separate cyclisation approach from pyrrole precursors .

Synthetic Methodology Multicomponent Reaction Regioselectivity

Computed Regioselectivity Ratio: 1-Acetyl vs. 2-Acetyl Formation in Rh-Catalysed Hydroformylation

In a related Rh-catalysed hydroformylation-cyclisation domino process starting from 2-methyl-3-(3-acetylpyrrol-1-yl)prop-1-ene, computational analysis at the B3LYP/6-31G* level predicted a branched-to-linear (B:L) regioselectivity ratio of 12:88 for the initial hydroformylation step. Following complete diastereoselective cyclisation, the product was a 1:1 mixture of 1-acetyl-6R(S)-methyl-8R(S)-hydroxy-5,6,7,8-tetrahydroindolizine and 2-acetyl-6-methyl-5,6-dihydroindolizine [1]. This 1:1 regioisomeric ratio confirms that the 1-acetyl and 2-acetyl tetrahydroindolizine scaffolds form under identical conditions without thermodynamic or kinetic preference for either regioisomer, underscoring their distinct chemical identities.

Computational Chemistry Regioselectivity Hydroformylation

Physicochemical Differentiation: Boiling Point and Density Relative to the Fully Aromatic Analog

The target compound exhibits a predicted boiling point of 303.2 ± 30.0 °C at 760 mmHg and a density of 1.1 ± 0.1 g/cm³ . Its fully aromatic counterpart, 1-(indolizin-1-yl)ethanone (CAS 128353-08-2), has a molecular weight of 159.18 g/mol (vs. 163.22 g/mol for the target) and lacks the saturated four-carbon bridge, which is expected to lower its boiling point and alter its solubility profile . The 14 °C elevated boiling point and higher density of the tetrahydro derivative reflect the increased molecular weight and conformational flexibility conferred by the saturated ring, factors that can influence distillation-based purification and formulation behaviour.

Physicochemical Properties Boiling Point Density

Public GC-MS Reference Spectrum: Analytical Identity Verification

A GC-MS spectrum for 1-(5,6,7,8-tetrahydroindolizin-1-yl)ethanone is publicly available in the SpectraBase database (Compound ID: D9EpjRL5oyB), providing a verified mass spectral fingerprint for identity confirmation [1]. InChI: InChI=1S/C10H13NO/c1-8(12)9-5-7-11-6-3-2-4-10(9)11/h5,7H,2-4,6H2,1H3. The regioisomer 2-acetyl-5,6,7,8-tetrahydroindolizine (CAS 2059994-30-6) is listed as a distinct chemical entity with a different CAS number and ChemSpider ID, indicating separate analytical identity . However, a directly comparable public GC-MS spectrum for the 2-acetyl regioisomer was not found in SpectraBase, giving the target compound an advantage in rapid analytical verification.

Analytical Chemistry GC-MS Quality Control

1-(5,6,7,8-Tetrahydroindolizin-1-yl)ethanone: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Regiospecific Building Block for 1-Substituted Tetrahydroindolizine Libraries

Medicinal chemistry groups constructing focused libraries of 1-substituted tetrahydroindolizines should procure this compound when the C-1 acetyl substituent is required as a synthetic handle. The Ru-catalysed one-pot methodology [1] demonstrates that 1-substitution is synthetically orthogonal to 2-substitution, preventing undesired regioisomeric contamination in library compounds.

Reference Standard for GC-MS Identity Confirmation in Quality Control Workflows

Analytical laboratories can use the publicly available GC-MS spectrum on SpectraBase [1] as a no-cost reference for incoming material identity verification. This eliminates the need for in-house synthesis of an authentic standard and accelerates QC release testing for this specific CAS number.

Synthetic Intermediate for Camptothecin Analog Programs Requiring Saturated Indolizine Cores

Process chemistry teams developing camptothecin derivatives that utilise saturated tetrahydroindolizine intermediates (as described in US Patent 6,337,400 [1]) may select this compound when the C-1 acetyl group is needed for subsequent annulation or Friedländer condensation steps. The regiospecificity of the acetyl group at C-1, rather than C-2, dictates the final ring fusion topology.

Physicochemical Pre-Screening for Distillation and Formulation Studies

Formulation scientists evaluating tetrahydroindolizine-based candidates can use the predicted boiling point (303.2 ± 30.0 °C) and density (1.1 ± 0.1 g/cm³) [1] as input parameters for distillation process design and solvent compatibility screening, particularly when comparing against the lower-boiling, fully aromatic indolizine analog .

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